Parcetasal Parcetasal Paclitaxal is a non-steroidal anti-inflammatory analgesic.
Brand Name: Vulcanchem
CAS No.: 87549-36-8
VCID: VC0007028
InChI: InChI=1S/C17H15NO5/c1-11(19)18-12-7-9-13(10-8-12)21-17(2)22-15-6-4-3-5-14(15)16(20)23-17/h3-10H,1-2H3,(H,18,19)
SMILES: CC(=O)NC1=CC=C(C=C1)OC2(OC3=CC=CC=C3C(=O)O2)C
Molecular Formula: C17H15NO5
Molecular Weight: 313.30 g/mol

Parcetasal

CAS No.: 87549-36-8

Cat. No.: VC0007028

Molecular Formula: C17H15NO5

Molecular Weight: 313.30 g/mol

* For research use only. Not for human or veterinary use.

Parcetasal - 87549-36-8

CAS No. 87549-36-8
Molecular Formula C17H15NO5
Molecular Weight 313.30 g/mol
IUPAC Name N-[4-[(2-methyl-4-oxo-1,3-benzodioxin-2-yl)oxy]phenyl]acetamide
Standard InChI InChI=1S/C17H15NO5/c1-11(19)18-12-7-9-13(10-8-12)21-17(2)22-15-6-4-3-5-14(15)16(20)23-17/h3-10H,1-2H3,(H,18,19)
Standard InChI Key ZAPRLADYRFPQSH-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)OC2(OC3=CC=CC=C3C(=O)O2)C
Canonical SMILES CC(=O)NC1=CC=C(C=C1)OC2(OC3=CC=CC=C3C(=O)O2)C

Chemical Identity and Synthesis of Parcetasal

Structural Characteristics

Parcetasal’s molecular structure (C₁₇H₁₅NO₅) features a benzophenone backbone with acetyl and phenolic functional groups, differentiating it from simpler analgesics like paracetamol (C₈H₉NO₂). Its IUPAC name remains unspecified in available literature, but its synthesis pathways suggest modifications to classical analgesic frameworks.

Synthesis Methods

Parcetasal is synthesized through multi-step organic reactions, though detailed protocols are proprietary. Available data indicate similarities to paracetamol’s production, particularly in acetylation steps. For example:

  • Acylation of Phenol Derivatives: Initial steps may involve acetylation of a phenolic precursor using acetic anhydride under acidic conditions, akin to paracetamol synthesis.

  • Beckmann Rearrangement: A ketoxime intermediate could undergo acid-catalyzed rearrangement to yield the final product, a method historically used for related compounds.

PropertyValue
CAS No.149703-47-9
Molecular FormulaC₁₇H₁₅NO₅
Molecular Weight313.30 g/mol
SolubilityNot fully characterized

Pharmacological Mechanisms

Cyclooxygenase (COX) Inhibition

Parcetasal inhibits prostaglandin synthesis by reducing the active form of COX-1 and COX-2 enzymes, particularly under low peroxide conditions. This selective inhibition mirrors the action of paracetamol but with enhanced stability due to structural modifications.

Cannabinoid Receptor Modulation

The metabolite N-arachidonoylphenolamine (AM404) acts as a weak agonist of cannabinoid receptors (CB₁ and CB₂) and inhibits endocannabinoid reuptake, suggesting a dual mechanism for central pain modulation.

Pharmacokinetic Profile

Absorption and Distribution

Parcetasal’s bioavailability and absorption kinetics remain under investigation. Preliminary models suggest:

  • Peak Plasma Concentration: Achieved within 20–90 minutes post-administration, influenced by gastric emptying.

  • Protein Binding: Negligible under therapeutic doses but increases to 15–21% in overdose scenarios.

Metabolism and Excretion

Hepatic metabolism predominates, producing glucuronide and sulfate conjugates. Renal excretion accounts for >90% of elimination, with a half-life of 1.9–2.5 hours.

Study FocusKey Findings
Osteoarthritis PainMinimal clinically significant relief vs. placebo
Post-Surgical PainSuperior to placebo but inferior to NSAIDs
Anticonvulsant EffectsObserved in rodent models, mechanism unclear

Research Frontiers and Challenges

Neuropathic Pain Models

Recent studies propose Parcetasal’s efficacy in neuropathic pain via AM404-mediated CB₁ modulation, though human data are lacking.

Formulation Innovations

Efforts to enhance bioavailability include nanoemulsions and prodrug designs, aiming to reduce dosing frequency and toxicity.

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